molecular formula C15H12N2 B289822 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline

8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline

Cat. No. B289822
M. Wt: 220.27 g/mol
InChI Key: UHLITTSJPAICQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline, also known as dibenz[c,h]acridine, is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound belongs to the family of acridines, which are known for their diverse biological activities such as anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline is not fully understood, but studies suggest that it works by inducing apoptosis in cancer cells. It has been shown to activate the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspase-3. Additionally, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline has been shown to have a variety of biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. Additionally, it has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. It has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline. One area of interest is its potential use as a drug delivery system, as its unique structure allows for the attachment of other molecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields. Furthermore, its potential applications in the treatment of infectious diseases and inflammatory disorders warrant further investigation.

Synthesis Methods

The synthesis of 8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline involves the condensation of 2-naphthol and 2-aminobenzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction leads to the formation of an intermediate Schiff base, which undergoes cyclization and reduction to produce the final product. The yield of this reaction is typically low, and optimization of reaction conditions is necessary to obtain a higher yield.

Scientific Research Applications

8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.

properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

16,17-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(17),2,4,6,8,10,15-heptaene

InChI

InChI=1S/C15H12N2/c1-2-5-11-10(4-1)8-9-13-12-6-3-7-14(12)16-17-15(11)13/h1-2,4-5,8-9H,3,6-7H2

InChI Key

UHLITTSJPAICQC-UHFFFAOYSA-N

SMILES

C1CC2=C3C=CC4=CC=CC=C4C3=NN=C2C1

Canonical SMILES

C1CC2=C3C=CC4=CC=CC=C4C3=NN=C2C1

Origin of Product

United States

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